2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide
Description
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide is a propanamide derivative featuring a primary amino group, an N-ethyl substituent, and a 2,3-dichlorobenzyl moiety. Its molecular formula is C₁₃H₁₇Cl₂N₂O, with a molecular weight of 301.19 g/mol.
Properties
Molecular Formula |
C12H16Cl2N2O |
|---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-5-4-6-10(13)11(9)14/h4-6,8H,3,7,15H2,1-2H3 |
InChI Key |
HIUYPLOBHHPIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-1-propanol, 2,3-dichlorobenzyl chloride, and ethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorobenzyl moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can introduce various functional groups onto the dichlorobenzyl ring.
Scientific Research Applications
(S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: The compound may find use in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,3-dichlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The following table summarizes structural analogs and their variations:
Functional Implications of Structural Variations
Halogen Substitution Patterns
- In contrast, compounds with single chlorine substitutions (e.g., ) exhibit reduced halogen bonding capacity and altered steric profiles.
Amino vs. Alkyl Substituents
- The primary amino group in the target compound distinguishes it from analogs like (N,N-dimethyl) and (methylpropanamide). This group increases hydrogen-bond donor capacity, which is critical for interactions with polar residues in biological targets.
Backbone Flexibility and Steric Effects
Pharmacological and Physicochemical Properties
- Aripiprazole Lauroxil (), containing a 2,3-dichlorophenyl-piperazinyl group, demonstrates the importance of halogenated aromatic systems in central nervous system (CNS) drug design. Its prolonged release profile is attributed to esterase-mediated hydrolysis, suggesting that similar propanamide derivatives could exhibit tunable pharmacokinetics.
- Clevidipine Butyrate (), a dihydropyridine with a 2,3-dichlorophenyl group, highlights the role of halogenation in enhancing calcium channel blockade.
Predicted Physicochemical Properties
| Property | Target Compound | 23DCPCA | Compound |
|---|---|---|---|
| LogP | ~3.2 (estimated) | 2.8 | 2.5 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Rotatable Bonds | 6 | 3 | 4 |
Biological Activity
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide, also known as a chiral compound with significant potential in medicinal chemistry, exhibits a range of biological activities. Its unique structure, characterized by an amino group, a dichlorobenzyl moiety, and an ethylpropanamide backbone, allows for diverse interactions with biological targets such as enzymes and receptors. This article explores the compound's biological activity through detailed research findings and data tables.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound's chiral nature facilitates stereoselective binding, which can significantly influence its pharmacological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, influencing cellular signaling pathways and responses to endogenous ligands.
Biological Activity Overview
The following table summarizes the potential biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits methionyl-tRNA synthetase (MetRS), which is crucial for protein synthesis in bacteria. This inhibition could lead to therapeutic applications against bacterial infections .
- Receptor Binding Assays : A study demonstrated that the compound enhances binding to the A1 adenosine receptor, indicating its potential as an allosteric modulator. This finding suggests that it could be developed into a therapeutic agent targeting this receptor for conditions like cardiovascular diseases .
- Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits activity against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
